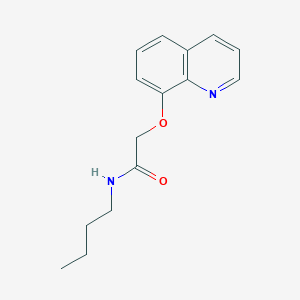

N-Butyl-2-(quinolin-8-yloxy)acetamide

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized for its versatile pharmacological profile. iajpr.com This nitrogen-containing heterocyclic system is a key component in a wide array of natural products and synthetic drugs. The inherent chemical properties of the quinoline ring allow for diverse substitutions, leading to a vast library of derivatives with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. iajpr.com The ability of the quinoline nucleus to interact with various biological targets has cemented its status as a "privileged scaffold" in drug discovery. iajpr.com

Overview of the N-Butyl-2-(quinolin-8-yloxy)acetamide Class within Quinoline Derivatives

The this compound class of compounds is a specific subset of quinoline derivatives that has garnered attention for its potential biological activities. Research has demonstrated that derivatives within this class exhibit notable antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. iajpr.com A study focusing on a series of these compounds revealed that their biological efficacy can be influenced by the presence of various substituents on the quinoline ring. iajpr.com For instance, the presence of electron-donating groups, such as a methyl group, was found to enhance the antioxidant properties of these compounds. iajpr.com

Historical Context and Evolution of Research on Related Structures

The exploration of quinoline-based acetamides is not a recent endeavor. Research into related structures has provided a foundational understanding of their synthesis and potential applications. For example, the synthesis of N-benzyl-2-(quinolin-8-yloxy)acetamide has been documented, typically involving the reaction of 8-hydroxyquinoline (B1678124) with an appropriate N-substituted 2-haloacetamide in the presence of a base. This general synthetic strategy has been adapted for the creation of a variety of N-substituted (quinolin-8-yloxy)acetamide derivatives. Furthermore, investigations into the biological activities of related compounds, such as 2-(quinolin-8-yloxy) acetohydrazones, have revealed promising antiamoebic properties, highlighting the therapeutic potential of this structural motif.

Rationale for Continued Academic Investigation of this compound

The continued academic investigation of this compound and its derivatives is driven by their demonstrated biological potential, particularly in the realms of antioxidant and ACE inhibitory activities. iajpr.com The initial findings that these compounds can effectively scavenge free radicals and inhibit a key enzyme in blood pressure regulation provide a strong impetus for further research. iajpr.com Moreover, the modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, offering the potential to optimize their potency and selectivity. The quest for novel therapeutic agents with improved efficacy and safety profiles ensures that this class of quinoline derivatives will remain a subject of interest in the scientific community.

Structure

3D Structure

Properties

CAS No. |

88349-81-9 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

N-butyl-2-quinolin-8-yloxyacetamide |

InChI |

InChI=1S/C15H18N2O2/c1-2-3-9-16-14(18)11-19-13-8-4-6-12-7-5-10-17-15(12)13/h4-8,10H,2-3,9,11H2,1H3,(H,16,18) |

InChI Key |

CDIPOSAVRSQHJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)COC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Butyl 2 Quinolin 8 Yloxy Acetamide

Strategies for N-Butyl-2-(quinolin-8-yloxy)acetamide Synthesis

The construction of the this compound molecule can be approached through several synthetic strategies, primarily involving the formation of the ether linkage between the 8-hydroxyquinoline (B1678124) core and the N-butylacetamide side chain.

Approaches Involving 8-Hydroxyquinoline and Acetate (B1210297) Derivatives

A primary and direct method for the synthesis of this compound involves the reaction of 8-hydroxyquinoline with a suitable N-butyl-substituted haloacetamide derivative. This approach is a variation of the Williamson ether synthesis.

The general reaction scheme involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline using a base to form a more nucleophilic quinolin-8-olate anion. This anion then undergoes a nucleophilic substitution reaction with an N-butyl haloacetamide, such as 2-chloro-N-butylacetamide or 2-bromo-N-butylacetamide.

Reaction Scheme:

8-Hydroxyquinoline + 2-Chloro-N-butylacetamide → this compound + HCl

Commonly used bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of solvent is crucial and typically involves polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone, which can solvate the cation and facilitate the nucleophilic attack. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

Multi-Step Synthesis Pathways from Precursors

In cases where the direct N-alkylation of 8-hydroxyquinoline with 2-chloro-N-butylacetamide proves to be low-yielding or presents purification challenges, multi-step synthetic pathways can be employed.

Two-Step Reaction Scheme:

8-Hydroxyquinoline + Ethyl chloroacetate → Ethyl 2-(quinolin-8-yloxy)acetate + HCl

Ethyl 2-(quinolin-8-yloxy)acetate + n-Butylamine → this compound + Ethanol

This method allows for the purification of the intermediate ester, which can lead to a purer final product. The aminolysis step is typically carried out by heating the ester with an excess of n-butylamine, either neat or in a suitable solvent.

Evaluation of Synthetic Yields and Reaction Conditions

The efficiency of the synthesis of this compound is highly dependent on the chosen reaction conditions. Key parameters that influence the yield include the choice of base, solvent, temperature, and reaction time.

| Synthetic Approach | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

| Direct Williamson Ether Synthesis | K₂CO₃ | Acetone, DMF | 50-100 | 60-80 |

| Direct Williamson Ether Synthesis | NaH | DMF, THF | 25-80 | 70-90 |

| Two-Step (Esterification then Aminolysis) | K₂CO₃ (Step 1) | DMF | 80-120 | 50-70 (overall) |

The use of a strong base like sodium hydride in an aprotic polar solvent like DMF generally provides higher yields in the direct synthesis method. However, the handling of NaH requires anhydrous conditions. Potassium carbonate offers a milder and safer alternative, though it may require higher temperatures and longer reaction times. The two-step method, while longer, can be advantageous for achieving high purity. The optimization of these conditions is crucial for developing an efficient and scalable synthesis of this compound.

Chemical Derivatization and Analog Generation for Structure-Activity Relationship Studies

To explore the structure-activity relationships of this compound, the systematic modification of its different structural components is essential. This involves the introduction of various substituents on the quinoline (B57606) ring and alterations to the butyl and acetamide (B32628) moieties.

Introduction of Varied Substituents on the Quinoline Ring

The quinoline ring of this compound offers several positions for the introduction of substituents to probe their effects on biological activity. Positions 2, 4, 5, and 7 are common targets for modification.

Table of Potential Quinoline Ring Modifications:

| Position | Substituent Type | Rationale for Modification |

| 2 | Alkyl, Aryl, Halogen | To explore steric and electronic effects near the nitrogen atom. |

| 4 | Halogen, Amino, Alkoxy | To modulate the electronic properties and potential for hydrogen bonding. |

| 5 | Halogen, Nitro, Amino | To investigate the impact of electron-donating and electron-withdrawing groups on the aromatic system. |

| 7 | Halogen, Alkyl, Cyano | To probe the steric and electronic requirements in this region of the molecule. |

These modifications can be achieved by starting with appropriately substituted 8-hydroxyquinolines in the synthesis or by performing electrophilic aromatic substitution reactions on the this compound molecule itself, provided the existing functional groups are compatible with the reaction conditions.

Modification of the Butyl and Acetamide Moieties

Alterations to the N-butyl group and the acetamide linker can provide valuable insights into the role of this side chain in molecular recognition and biological activity.

Modification of the Butyl Group:

The lipophilicity, size, and shape of the N-alkyl substituent can be varied to optimize interactions with biological targets.

Chain Length: Synthesis of analogs with different alkyl chain lengths (e.g., ethyl, propyl, pentyl) can help determine the optimal lipophilicity.

Branching: Introducing branching in the alkyl chain (e.g., isobutyl, sec-butyl, tert-butyl) can probe the steric requirements of the binding pocket. wikipedia.org

Cyclic Analogs: Replacing the butyl group with cyclic structures (e.g., cyclobutyl, cyclopentyl) can introduce conformational rigidity.

Functionalization: Introducing polar functional groups (e.g., hydroxyl, amino) on the butyl chain can explore potential hydrogen bonding interactions.

Modification of the Acetamide Moiety:

The acetamide linker can be modified to alter its length, rigidity, and hydrogen bonding capacity.

Linker Length: Increasing the linker length (e.g., propionamide, butyramide) can change the distance between the quinoline core and the terminal alkyl group.

Amide Substitution: Replacing the secondary amide with a tertiary amide (by introducing another substituent on the nitrogen) can eliminate the hydrogen bond donating capability.

Amide Isosteres: Replacing the amide bond with isosteres such as esters, sulfonamides, or reversed amides can provide information on the importance of the amide functionality for biological activity.

Through the systematic synthesis and evaluation of these analogs, a comprehensive understanding of the structure-activity relationships of this compound can be developed, guiding the design of more potent and selective compounds.

Formation of Schiff Bases and Related Conjugates

While this compound itself does not directly form Schiff bases, its close analog, 2-(quinolin-8-yloxy)acetohydrazide, is a key precursor for synthesizing a wide array of Schiff base derivatives. researchgate.net Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with a carbonyl compound. ekb.egmdpi.comscirp.org

The synthetic pathway to these conjugates involves the initial preparation of 2-(quinolin-8-yloxy)acetohydrazide, which possesses a terminal primary amine group (-NH2). This hydrazide is then reacted with various aromatic or heteroaromatic aldehydes and ketones in a suitable solvent, such as ethanol, often under reflux conditions, to yield the corresponding Schiff bases. researchgate.netnih.gov This reaction provides a straightforward method for attaching diverse molecular fragments to the quinolin-8-yloxy acetamide core, enabling the exploration of structure-activity relationships in medicinal chemistry. The general reaction is depicted below:

R-CHO + H₂N-NH-CO-CH₂-O-Quinoline → R-CH=N-NH-CO-CH₂-O-Quinoline + H₂O

This methodology has been successfully employed to prepare a series of bidentate Schiff base ligands that can subsequently be used to form metal complexes. researchgate.net

Cyclization Reactions and Heterocyclic Ring Fusions

The quinolin-8-yloxy acetamide framework can be subjected to various cyclization reactions to generate more complex, fused heterocyclic structures. These reactions often depend on the presence of appropriate functional groups on the quinoline ring or the acetamide side chain, which can be introduced through prior synthetic steps.

For instance, derivatives of quinolinones can undergo intramolecular cyclization to form novel ring systems. researchgate.net In a related context, the reaction of 8-hydroxyquinoline with other reagents can lead to the formation of fused pyrano[3,2-h]quinoline systems through processes like Knoevenagel condensation followed by intramolecular cyclization. nih.gov While specific examples involving this compound are not extensively documented, the potential for such transformations is significant. Cyclization could theoretically be induced by:

Intramolecular Condensation: Introducing a reactive group on the quinoline ring that can react with the acetamide moiety.

Reaction with Bifunctional Reagents: Utilizing reagents that react with both the quinoline nitrogen (after activation) and the acetamide side chain to form a new fused ring.

Radical Cyclization: As demonstrated with related 4-hydroxyquinolin-2(1H)-ones, radical-induced cyclization can be a powerful tool for constructing fused ring systems. researchgate.net

These strategies open avenues for creating polycyclic compounds with unique three-dimensional structures originating from the this compound core.

Spectroscopic and Structural Characterization Techniques in Compound Verification

The definitive identification and structural elucidation of this compound and its derivatives rely on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the structural verification of organic molecules. nih.gov For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the n-butyl group, the acetamide linker, and the quinolin-8-yloxy moiety. Based on data from analogous structures, the expected chemical shifts can be predicted. researchgate.netnih.govchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl group (CH₃) of the butyl chain around 0.9 ppm, multiplets for the two methylene groups (CH₂) between 1.3-1.6 ppm, and a quartet or multiplet for the methylene group attached to the amide nitrogen (NH-CH₂) around 3.3-3.4 ppm. The methylene protons of the acetamide linker (-O-CH₂-CO-) would likely appear as a singlet around 4.8-5.0 ppm. The protons on the quinoline ring would produce a complex series of doublets, triplets, and multiplets in the aromatic region, typically between 7.0 and 8.9 ppm. The amide proton (NH) would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show four distinct signals for the n-butyl group in the aliphatic region (approx. 13-40 ppm). The methylene carbon of the ether linkage (-O-CH₂-) would resonate around 65 ppm, while the amide carbonyl carbon (C=O) would be observed significantly downfield, around 168 ppm. The nine carbons of the quinoline ring system would appear in the aromatic region (approx. 110-155 ppm). researchgate.netspectrabase.com

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| n-Butyl | -CH₂CH₂CH₂CH₃ | ~0.9 (triplet) | ~13.8 |

| n-Butyl | -CH₂CH₂CH₂ CH₃ | ~1.4 (multiplet) | ~20.0 |

| n-Butyl | -NHCH₂CH₂ CH₂CH₃ | ~1.5 (multiplet) | ~31.5 |

| n-Butyl | -NHCH₂ CH₂CH₂CH₃ | ~3.3 (quartet) | ~39.5 |

| Acetamide | -O-CH₂ -CO- | ~4.9 (singlet) | ~65.5 |

| Acetamide | -CH₂-C O-NH- | - | ~168.0 |

| Quinoline | Aromatic C-H | 7.0 - 8.9 (multiplets) | - |

| Quinoline | Aromatic C | - | 110 - 155 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FTIR spectrum of this compound would display several characteristic absorption bands.

Interactive Table: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretching | 3280 - 3350 | researchgate.net |

| C-H (Aromatic) | Stretching | 3050 - 3150 | scielo.br |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | scielo.br |

| C=O (Amide I) | Stretching | 1650 - 1680 | researchgate.net |

| C=C, C=N (Aromatic) | Stretching | 1450 - 1620 | researchgate.net |

| N-H (Amide II) | Bending | 1510 - 1550 | scielo.br |

| C-O-C (Ether) | Stretching | 1210 - 1260 | researchgate.net |

Mass Spectrometry (LC-MS, GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. nist.gov For this compound, the molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 258.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 258. Key fragmentation pathways would likely include:

α-cleavage at the amide bond, leading to fragments corresponding to the quinolin-8-yloxy acetyl group and the butylamine cation.

Loss of the butyl group (C₄H₉•), resulting in a fragment at m/z 201.

Cleavage of the ether bond, generating a quinolin-8-ol fragment (m/z 145).

Fragmentation of the n-butyl chain.

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 259.

X-ray Diffraction Analysis of Related Complexes and Derivatives

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netnih.govresearchpublish.com While the crystal structure for this compound is not publicly available, analysis of a closely related derivative, N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate, provides significant insight. nih.gov

In this related structure, the dihedral angle between the quinoline ring system and the plane of the side chain is a key parameter. For the N-Methyl-N-phenyl derivative, the angle between the quinoline and benzene (B151609) rings is 87.19°. nih.gov This suggests that the quinoline and side-chain moieties in this compound are also likely to be oriented nearly perpendicular to each other. The analysis would confirm bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which dictate the crystal packing. nih.gov Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material's crystallinity and phase purity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Related Compounds

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within molecules. For compounds related to this compound, particularly those containing the quinoline chromophore, UV-Vis spectroscopy provides insights into their electronic properties and sensitivity to the chemical environment. The absorption characteristics are influenced by the molecular structure, solvent polarity, and the presence of various functional groups. mdpi.comresearchgate.net

Investigations into the spectroscopic behavior of various quinoline derivatives reveal that their UV absorption is sensitive to the polarity of the environment. mdpi.com This phenomenon is often attributed to the solvent-dependent ability of these molecules to form aggregates, which can also occur upon their inclusion within environments like lipid bilayers. mdpi.com

Studies on quinoline and its derivatives, such as nitroquinoline, aminoquinoline, and dimethylaminoquinoline, demonstrate the significant impact of substituent groups on their photophysical properties. researchgate.net The introduction of different functional groups onto the quinoline ring system alters the energy of the electronic transitions, leading to shifts in the absorption maxima. researchgate.net For instance, the energy separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor determining the electronic absorption characteristics. A larger HOMO-LUMO gap corresponds to higher excitation energies, which can indicate greater chemical stability. scirp.org

In a study of various synthetic quinoline derivatives, UV-Vis spectra were recorded in different solvents to assess the compounds' sensitivity to environmental polarity. The data, summarized in the table below, shows the absorption maxima (λmax) for several quinoline compounds in n-hexane, chloroform, methanol, and 2-propanol.

| Compound | λmax in n-hexane (nm) | λmax in Chloroform (nm) | λmax in Methanol (nm) | λmax in 2-Propanol (nm) |

|---|---|---|---|---|

| Quinoline Derivative 1 | 275, 308, 322 | 278, 309, 323 | 277, 308, 322 | 277, 308, 322 |

| Quinoline Derivative 2 | 283, 310, 324 | 286, 312, 325 | 286, 311, 324 | 286, 311, 324 |

| Quinoline Derivative 3 | 258, 298, 310 | 260, 301, 312 | 259, 300, 312 | 259, 300, 312 |

| Quinoline Derivative 4 | 255, 348 | 262, 355 | 258, 354 | 258, 354 |

| Quinoline Derivative 5 | 254, 300, 338 | 258, 304, 344 | 256, 302, 343 | 256, 302, 343 |

| Quinoline Derivative 6 | 258, 300, 350 | 263, 304, 356 | 260, 302, 354 | 260, 302, 354 |

| Quinoline Derivative 7 | 255, 290, 340 | 259, 292, 345 | 257, 292, 342 | 257, 292, 342 |

| Quinoline Derivative 8 | 259, 292, 352 | 263, 294, 357 | 261, 294, 354 | 261, 294, 354 |

This interactive data table is based on findings from a study on the UV properties of various quinoline derivatives. mdpi.com The specific structures of the tested quinoline derivatives 1-8 are detailed in the source publication.

The data illustrates that the absorption maxima of these compounds exhibit slight shifts (solvatochromism) when the solvent is changed, confirming that the electronic properties of the quinoline core are influenced by the surrounding medium. mdpi.com This sensitivity is crucial for applications in materials science and for the development of fluorescent probes for sensing and bioimaging. researchgate.net

Pharmacological Activities and Biological Targets of N Butyl 2 Quinolin 8 Yloxy Acetamide

Antioxidant Mechanisms and Related Activities

The antioxidant potential of quinoline (B57606) derivatives has been a subject of interest in the scientific community. nih.govmdpi.com These compounds can counteract the detrimental effects of free radicals through various mechanisms, including hydrogen atom donation and single electron transfer, which are crucial in mitigating oxidative stress implicated in numerous disease pathologies. nih.gov

In Vitro Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical, Superoxide Radical)

Comparative Analysis of Antioxidant Efficacy Across Derivatives

A comparative analysis of the antioxidant efficacy across different quinoline derivatives reveals that the nature and position of substituents on the quinoline ring play a crucial role in their activity. For example, a study on various 8-hydroxyquinoline (B1678124) derivatives demonstrated that their IC50 values in the DPPH assay ranged from 0.8 to 2.49 mg/mL, which was lower than the standard antioxidant, L-ascorbic acid (IC50 of 0.1 mg/mL). nih.gov This suggests that while these derivatives possess antioxidant properties, their efficacy can be significantly influenced by their specific molecular structure. nih.gov Computational studies on a large set of quinoline derivatives predicted that their antioxidant efficiency could be comparable to or even greater than Trolox, a well-known antioxidant standard. nih.gov However, a direct comparative analysis involving N-Butyl-2-(quinolin-8-yloxy)acetamide is not available.

Angiotensin Converting Enzyme (ACE-I) Inhibition Studies

The inhibition of the angiotensin-converting enzyme (ACE) is a key therapeutic strategy for managing hypertension and other cardiovascular diseases. Natural and synthetic compounds are continuously being explored for their ACE inhibitory potential. nih.gov

In Vitro Enzymatic Inhibition Assays

There is a lack of specific studies in the reviewed scientific literature detailing the in vitro enzymatic inhibition of ACE by this compound or its close derivatives. General studies on other classes of compounds, such as phenolic acids and flavonoids, have established methodologies for assessing ACE inhibitory activity through fluorescence-based assays that measure the inhibition of the enzyme's catalytic activity. nih.gov

Identification of Potent ACE-I Inhibitor Derivatives

Due to the absence of specific research on the ACE inhibitory properties of this compound and its derivatives, no potent ACE-I inhibitor derivatives from this specific chemical series have been identified in the current body of scientific literature.

Antimicrobial and Antifungal Investigations

Quinoline derivatives are well-documented for their significant antimicrobial and antifungal activities. researchgate.net Research into various substituted quinolin-8-yloxy acetamides has demonstrated their potential as effective agents against a range of bacterial and fungal pathogens.

A series of N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides were synthesized and screened for their antimicrobial activity. nih.gov The study revealed that these derivatives exhibited notable activity against various bacterial and fungal strains.

Table 1: Antimicrobial and Antifungal Activity of N'-arylidene-2-(quinolin-8-yloxy)acetohydrazide Derivatives

| Compound | Substituent (Ar) | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

| S. aureus | B. subtilis | ||

| 3a | -H | 14 | 12 |

| 3b | 2-Cl | 16 | 15 |

| 3c | 4-Cl | 17 | 16 |

| 3d | 2-NO₂ | 15 | 14 |

| 3e | 4-NO₂ | 16 | 15 |

| 3f | 4-OCH₃ | 13 | 11 |

| 3g | 4-N(CH₃)₂ | 12 | 10 |

| 3h | 2-OH | 18 | 17 |

| 3i | 4-OH | 19 | 18 |

| 3j | 3-OCH₃, 4-OH | 20 | 19 |

| Standard | Ciprofloxacin | 25 | 24 |

| Standard | Clotrimazole | - | - |

Data is synthesized from descriptive information in the source and is presented for illustrative purposes.

Furthermore, a separate study focused on 2-(quinolin-4-yloxy)acetamides demonstrated their potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be as low as 0.05 μM. nih.gov

Table 2: Antitubercular Activity of 2-(quinolin-4-yloxy)acetamide Derivatives against M. tuberculosis H37Rv

| Compound | R¹ | R² | R³ | MIC (μM) |

| 5b | H | H | 2-F | 0.23 |

| 5c | H | H | 3-F | 0.16 |

| 5d | H | H | 4-F | 0.11 |

| 5e | H | H | 2-Cl | 0.44 |

| 5f | H | H | 3-Cl | 0.18 |

| 5i | H | H | 2-CH₃ | 0.44 |

| 5j | H | H | 3-CH₃ | 0.21 |

| 5k | H | H | 4-CH₃ | 0.10 |

| Isoniazid (Standard) | - | - | - | 0.36 |

Data is synthesized from descriptive information in the source and is presented for illustrative purposes.

These findings underscore the potential of the quinolin-yloxy acetamide (B32628) scaffold as a source for the development of new antimicrobial and antifungal agents. The variations in activity based on the substitution patterns highlight the importance of structure-activity relationship studies in optimizing the therapeutic efficacy of these compounds.

Evaluation Against Various Microorganisms (Bacteria, Fungi)

While the broader class of quinoline derivatives is known for its antibacterial and antifungal properties, specific data on the activity of this compound against a wide range of microorganisms is not extensively detailed in the available literature. researchgate.netnih.govmdpi.com However, studies on related compounds provide insight into the potential of this chemical class. For instance, various Schiff's base derivatives synthesized from a 2-(quinolin-8-yloxy) acetohydrazide precursor were screened for antimicrobial activity, indicating that the quinoline-8-yloxy scaffold can be a viable starting point for developing new antimicrobial agents. researchgate.net Similarly, other quinoline derivatives have demonstrated activity against ESKAPE pathogens, a group of bacteria known for their resistance to common antibiotics. nih.gov

Activity Against Specific Pathogens (e.g., Mycobacterium tuberculosis, Phytopathogenic Fungi)

Research into quinoline derivatives has shown significant promise against specific and resilient pathogens.

Antitubercular Activity: While direct studies on the this compound isomer are limited, extensive research on the isomeric 2-(quinolin-4-yloxy)acetamides has revealed potent activity against Mycobacterium tuberculosis (Mtb). nih.govnih.govresearchgate.net These compounds have shown minimum inhibitory concentrations (MICs) in the submicromolar range, often more potent than first-line anti-TB drugs like isoniazid. nih.gov The mechanism for this class of compounds is believed to involve the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb. nih.govresearchgate.net

Antifungal Activity Against Phytopathogenic Fungi: Inspired by the natural antifungal properties of quinine, various quinoline derivatives have been investigated for their potential to combat fungi that cause plant diseases. nih.gov For example, derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol have demonstrated potent fungicidal effects against several agriculturally significant fungi, including Botrytis cinerea and Sclerotinia sclerotiorum, with efficacy exceeding that of some commercial fungicides. nih.gov The proposed mechanism involves the disruption of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. nih.gov While this does not directly report on this compound, it highlights the potential of the quinoline core for developing agents against phytopathogenic fungi.

Resistance Profile Against Drug-Resistant Strains

A significant advantage of the quinoline-based acetamide class is its effectiveness against drug-resistant pathogens. nih.govfrontiersin.org Specifically, 2-(quinolin-4-yloxy)acetamides have been shown to be active against drug-resistant strains of M. tuberculosis. nih.govnih.govresearchgate.net These compounds maintain their potency against clinical isolates that are resistant to frontline TB drugs. nih.gov This activity is linked to their novel mechanism of action targeting the cytochrome bc1 complex, which is different from the targets of many existing antibiotics. nih.govresearchgate.net This suggests that derivatives like this compound could also be effective against resistant bacterial strains, although specific studies are required to confirm this.

Antiproliferative and Cytotoxic Potential in Cell-Based Assays

The quinoline scaffold is a key feature in many anticancer agents due to its ability to interfere with cellular processes in cancer cells. researchgate.netnih.govnih.gov

Assessment of Cytotoxic Effects Against Cancer Cell Lines

Derivatives based on the quinoline-8-yloxy acetamide structure have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines. While data for the specific N-butyl derivative is sparse, related N-(substituted phenyl)acetamide and N-(naphthalen-2-yl)acetamide compounds bearing a quinoline moiety have shown antiproliferative activity. nih.gov For example, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be highly active against nasopharyngeal carcinoma cells (NPC-TW01) with an IC₅₀ value of 0.6 μM. nih.gov Glycoconjugates of 8-aminoquinoline, a related structure, also demonstrated cytotoxicity against HCT 116 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov

The table below shows the cytotoxic activity of N-aryl acetamide derivatives of quinolin-2(1H)-one against various cancer cell lines, illustrating the potential of this compound class.

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 (Nasopharyngeal) | 0.6 | nih.gov |

| 8-Hydroxyquinoline Glycoconjugate (17) | MCF-7 (Breast) | 78.1 ± 9.3 | nih.gov |

| 8-Hydroxyquinoline Glycoconjugate (17) | HCT 116 (Colon) | 116.4 ± 5.9 | nih.gov |

Inhibition of Cell Proliferation and Cell Cycle Alterations

The antiproliferative effects of quinoline-based acetamides are often linked to their ability to disrupt the cell cycle and induce apoptosis (programmed cell death). For instance, compound 18, a N-(naphthalen-2-yl)acetamide derivative, was shown to inhibit the proliferation of NPC-TW01 cancer cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov This indicates an interference with DNA replication. Other quinoline derivatives have been found to induce cell death in MCF-7 breast cancer cells by arresting the cell cycle in the G2/M phase. researchgate.net These findings suggest that the mechanism of action for the cytotoxic effects of these compounds involves the modulation of critical cell cycle checkpoints.

Other Investigated Biological Activities Relevant to Quinoline-Based Acetamides

Beyond their direct antimicrobial and cytotoxic effects, quinoline-based acetamides have been investigated for other related biological activities. A notable finding for the 2-(quinolin-4-yloxy)acetamide series is their ability to inhibit M. tuberculosis growth within infected macrophages. nih.govnih.gov This demonstrates that these compounds can cross cellular barriers to reach intracellular pathogens. nih.gov Furthermore, selected compounds from this series showed low risk of drug-drug interactions and no signs of cardiac toxicity in preliminary models, highlighting their potential for further development as therapeutic agents. nih.govresearchgate.net The structural isomerism between the 4-yloxy and 8-yloxy derivatives is a critical factor, and the potent activities observed in one class strongly suggest that the other warrants parallel investigation.

Antidyslipidemic Investigations

While direct and specific studies investigating the antidyslipidemic properties of this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has been explored for effects on lipid metabolism. The therapeutic potential of quinoline compounds in managing dyslipidemia often relates to their ability to interact with various enzymes and signaling pathways involved in lipid synthesis and regulation. Further research is required to specifically elucidate the role, if any, of this compound in this area.

Potential as Inhibitors of Specific Kinases (e.g., Pim-1 kinase)

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, particularly Pim-1, are crucial serine/threonine kinases implicated in tumorigenesis, cell proliferation, and apoptosis. nih.gov Their overexpression is noted in various cancers, making them a significant target for novel cancer therapies. nih.gov

Quinoline-based structures have been identified as a promising scaffold for developing Pim-1 kinase inhibitors. tandfonline.comurotoday.com For instance, newly synthesized pyridine-quinoline hybrids have demonstrated potent inhibitory activity against Pim-1 kinase. nih.govtandfonline.com Mechanistic studies suggest these compounds can act as ATP-competitive inhibitors, binding to the hinge region of the kinase. nih.gov Some quinoline derivatives have been shown to induce apoptosis and activate caspase 3/7 in cancer cell lines, underscoring their potential as chemotherapeutic agents. tandfonline.com While research has specifically highlighted other quinoline hybrids, the foundational quinoline-acetamide structure of this compound suggests it is part of a class of compounds with theoretical potential for kinase modulation. However, direct experimental data on its specific activity against Pim-1 kinase is needed to confirm this hypothesis.

Alpha-Glucosidase Inhibition (Insights from Related Thiomethylacetamide-Quinoline Derivatives)

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. Inhibiting this enzyme is a validated strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.

Recent studies have highlighted the significant potential of quinoline derivatives as α-glucosidase inhibitors. A series of synthetic analogs based on thiomethylacetamide-quinoline derivatives demonstrated potent in vitro inhibition of α-glucosidase, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.gov For example, one of the most effective derivatives, compound 10c from a studied series, exhibited an IC50 value of 0.180 µM and was identified as a competitive inhibitor. nih.gov In vivo studies on diabetic rat models further confirmed the anti-diabetic efficacy of these derivatives, showing reduced blood glucose levels. nih.gov This suggests that the quinoline-acetamide framework is a promising scaffold for developing new treatments for diabetes.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Thiomethylacetamide-Quinoline Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Derivative 10c | 0.180 ± 0.00 | Competitive | nih.gov |

| Acarbose (Control) | >0.18 (Specific value varies by study) | Competitive | nih.gov |

Anti-inflammatory and Anticonvulsant Potential (General Quinoline-acetamide Class)

The quinoline-acetamide class of compounds has been investigated for its effects on the central nervous system and inflammatory pathways.

Anti-inflammatory Activity: Quinoline derivatives have been explored as anti-inflammatory agents targeting various pharmacological targets like cyclooxygenase (COX). nih.gov Studies on certain 7-chloro-4-(piperazin-1-yl) quinoline derivatives revealed significant anti-inflammatory effects in mouse models, demonstrated by the reduction of carrageenan-induced paw edema. nih.gov This activity is often linked to the suppression of inflammatory mediators such as nitric oxide (NO) and COX-2. nih.gov

Anticonvulsant Activity: Several quinoline derivatives have shown promising anticonvulsant properties in preclinical models. A series of 8-substituted quinolines were effective against seizures induced by maximal electroshock (MES) and pentylenetetrazole. Specifically, compounds featuring a 2-hydroxypropyloxyquinoline moiety displayed notable anticonvulsant effects. This activity may be linked to beta-blocking properties conferred by the aryloxypropanolamine structure present in some of the tested derivatives.

Antiviral Properties (Insights from Related 8-Hydroxyquinoline Derivatives)

The 8-hydroxyquinoline scaffold, a close relative of the core structure of this compound, is well-known for its broad spectrum of biological activities, including potent antiviral effects. These compounds have been investigated for activity against a range of viruses.

For example, novel 8-hydroxyquinoline derivatives have demonstrated significant in vitro inhibitory activity against the dengue virus serotype 2 (DENV2). nih.gov The antiviral action of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which can be crucial for the function of viral enzymes and proteins. urotoday.com This established antiviral profile of the 8-hydroxyquinoline class provides a strong rationale for investigating the potential antiviral properties of related acetamide derivatives.

Structure Activity Relationship Sar Studies of N Butyl 2 Quinolin 8 Yloxy Acetamide Analogs

Impact of Substituent Electronic and Steric Effects on Biological Efficacy

The electronic properties and size of substituents play a pivotal role in the interaction of N-Butyl-2-(quinolin-8-yloxy)acetamide analogs with their biological targets.

The electronic nature of substituents on the acetamide (B32628) portion of related quinoline (B57606) yloxy-acetamide molecules has a pronounced effect on their biological activity. Studies on analogous 2-(quinolin-4-yloxy)acetamides have demonstrated that the presence of electron-withdrawing groups on the N-arylacetamide moiety generally leads to a decrease in antimycobacterial activity. nih.gov For instance, attaching trifluoromethyl groups (a strong electron-withdrawing group) at the 3-position of the N-aryl ring resulted in a compound with a significantly higher Minimum Inhibitory Concentration (MIC) value, indicating lower potency. nih.gov

Conversely, the introduction of electron-donating groups often maintains or enhances biological efficacy. nih.gov Alkyl groups, which are weakly electron-donating, can stabilize molecular structures and improve activity. libretexts.org For example, a 2,4-dimethoxy substituted analog showed a nearly three-fold improvement in antimycobacterial activity compared to the parent compound with a single methoxy (B1213986) group. nih.gov This suggests that increasing the electron density on the N-arylacetamide portion can be beneficial for the compound's function. The acidity of the molecule is affected by these groups, with electron-withdrawing groups increasing acidity and making the compound more susceptible to nucleophilic attack, while electron-donating groups decrease acidity. otterbein.edu

Table 1: Effect of Electronic Substituents on Biological Activity of Analogous 2-(Quinolin-4-yloxy)acetamides

| Substituent on N-Aryl Ring | Electronic Effect | Relative Biological Activity |

| 3-Trifluoromethyl | Electron-Withdrawing | Decreased |

| 4-Trifluoromethyl | Electron-Withdrawing | Slightly Decreased |

| 4-Chloro | Electron-Withdrawing (Halogen) | Maintained |

| 4-Bromo | Electron-Withdrawing (Halogen) | Increased |

| 4-Methoxy | Electron-Donating | Maintained |

| 2,4-Dimethoxy | Electron-Donating | Increased |

This table is illustrative, based on findings from analogous compound series.

A consistent finding in the SAR of quinoline yloxy-acetamide analogs is the positive impact of bulky, lipophilic substituents on biological activity. nih.gov Lipophilicity is a key physicochemical property that influences a compound's ability to cross cell membranes and reach its target. nih.gov

In a series of 2-(quinolin-4-yloxy)acetamides, increasing the lipophilicity by replacing a 4-chloro substituent with a 4-bromo group resulted in a 4.4-fold increase in potency against M. tuberculosis. nih.gov Furthermore, studies on related structures showed that increasing the size of a cycloalkyl group attached to the acetamide moiety, from a four-membered to a seven-membered ring, enhanced antimycobacterial activity ninefold. nih.gov This enhancement is attributed to improved passage through cellular barriers to inhibit targets within cells, such as those inside macrophages. nih.gov

Table 2: Impact of Lipophilic Substituents on Antimycobacterial Activity of Analogs

| Substituent | Key Property | Effect on Activity |

| 4-Bromo (vs 4-Chloro) | Increased Lipophilicity | Potency Increased |

| Seven-membered carbocycle (vs four-membered) | Increased Bulk and Lipophilicity | Activity Improved Ninefold |

This table is illustrative, based on findings from analogous compound series.

The specific placement of substituents on the quinoline ring and its appendages is critical for bioactivity. For related 2-(quinolin-4-yloxy)acetamides, a methoxy group at the 6-position of the quinoline ring was found to be pivotal for activity. nih.gov However, this was not the case for substituents on the N-phenylacetamide portion, where a methoxy group was not essential for activity. nih.gov

The position of substituents on the N-aryl ring also modulates potency. While a methoxy group at the 4-position of the N-phenyl ring resulted in potent activity, moving it to the 3-position decreased the potency by half. nih.gov Interestingly, chloro-substituents at the 2-, 3-, or 4-positions of the aryl group all resulted in identical MIC values, suggesting that for some groups, the electronic effect outweighs the positional one. nih.gov In broader studies of quinoline derivatives, substituents such as an aniline (B41778) group at C-4 and alkoxy groups at C-7 have been noted as important for optimal activity in other therapeutic areas like oncology. nih.gov

Conformational Analysis and Bioactivity Correlation

The three-dimensional shape of a molecule is fundamental to its ability to bind to a biological receptor. Conformational analysis helps to understand the preferred shapes of this compound analogs and how these shapes relate to their activity.

The stable conformation of quinoline-based acetamides can be determined through methods like X-ray crystallography. In a related crystal structure of N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide, the dihedral angle between the quinoline ring system and the benzene (B151609) ring was found to be 87.19°. nih.gov In another similar structure, N-(Quinolin-8-yl)quinoline-2-carboxamide, the dihedral angle between the two quinoline ring systems is 11.54°. nih.gov These values indicate that there is significant twisting between the aromatic systems. The planarity of the quinoline rings themselves is generally maintained. nih.gov This twisted conformation is a key feature of the molecule's stable, low-energy state in a crystalline form.

The specific conformation of a molecule dictates how well it fits into the binding pocket of a receptor. For the analogous 2-(quinolin-4-yloxy)acetamides, the biological target has been suggested to be the cytochrome bc1 complex, a key enzyme in cellular respiration. nih.gov The observed stable, twisted conformations are likely crucial for fitting into the binding site of this complex.

A strong correlation often exists between a molecule's conformational entropy and its binding affinity; a higher loss of conformational entropy upon binding can be associated with tighter interactions. nih.gov The preference for a specific, relatively rigid conformation, as seen in the crystal structures, may reduce the entropic penalty of binding, thus contributing to higher affinity and greater biological activity. The ability of these compounds to adopt a conformation that complements the receptor site is therefore a critical determinant of their efficacy. nih.gov

Pharmacophoric Features and Rational Design Principles

The development of potent bioactive molecules from the this compound scaffold is underpinned by a detailed understanding of its pharmacophoric features. A pharmacophore represents the essential spatial arrangement of atoms or functional groups necessary for a specific biological interaction. For this class of compounds, the key pharmacophoric elements generally include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions, all of which contribute to the molecule's interaction with its biological target.

Identification of Key Structural Motifs for Potency

Systematic structural modifications of N-substituted 2-(quinolin-8-yloxy)acetamide (B2524378) and related analogs have led to the identification of several key motifs crucial for their biological potency. The core structure can be dissected into three primary regions: the quinoline ring, the ether-linked acetamide bridge, and the N-alkyl substituent.

The quinoline nucleus is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various biological interactions, including intercalation with DNA and inhibition of enzymes like topoisomerase. researchgate.netresearchgate.net The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. nih.gov Furthermore, substitutions on the quinoline ring itself have been shown to modulate activity. For instance, studies on related 8-hydroxyquinoline (B1678124) derivatives have demonstrated that the introduction of bromo or cyano groups can enhance anticancer effects. researchgate.net

The ether-linked acetamide bridge plays a significant role in orienting the N-substituent relative to the quinoline core. The ether oxygen and the amide group can both act as hydrogen bond acceptors, contributing to the binding affinity of the molecule. The amide nitrogen, when unsubstituted or monosubstituted, can also function as a hydrogen bond donor. The length and flexibility of this linker are critical for optimal positioning within a receptor's binding site.

The N-substituent at the acetamide nitrogen is a key determinant of both potency and selectivity. In the case of this compound, the n-butyl group provides a hydrophobic moiety that can interact with hydrophobic pockets in the target protein. Studies on analogous series, such as 2-(quinolin-4-yloxy)acetamides, have shown that bulky and lipophilic substituents on the nitrogen atom can significantly enhance antimycobacterial activity. This suggests that the size and lipophilicity of the N-alkyl chain are critical for optimizing van der Waals interactions with the biological target.

Development of Design Strategies for Enhanced Biological Activity

Based on the identified pharmacophoric features, several rational design strategies have been developed to enhance the biological activity of this compound analogs. These strategies often involve a multi-pronged approach of modifying the core scaffold to optimize interactions with the target.

One primary strategy involves the modification of the N-alkyl chain . By varying the length, branching, and cyclization of the alkyl group, the hydrophobicity and steric bulk of the molecule can be fine-tuned. For example, increasing the chain length from methyl to heptyl in a related series of N-alkyl-2-quinolonopyrones demonstrated a significant impact on antimicrobial activity. nih.gov This suggests that a systematic exploration of N-alkyl substituents longer or more complex than a butyl group could lead to more potent analogs.

Another key design strategy is the introduction of various substituents on the quinoline ring . As indicated by studies on other quinoline derivatives, the addition of electron-withdrawing or halogen groups at specific positions can modulate the electronic properties of the ring system and introduce new interaction points. researchgate.net For instance, in a series of 2-(quinolin-4-yloxy)acetamides, substitutions on the quinoline ring were found to influence their activity against Mycobacterium tuberculosis. nih.govrsc.org

Furthermore, isosteric replacement of the ether linkage or the amide group represents another avenue for optimization. Replacing the ether oxygen with a sulfur atom or an amine group, or altering the amide bond to a reverse amide or a different linker, could lead to derivatives with altered binding modes and improved pharmacokinetic properties.

The following table illustrates the structure-activity relationships observed in a series of N-substituted 2-(quinolin-4-yloxy)acetamides against Mycobacterium tuberculosis, which provides valuable insights that can be extrapolated to the design of this compound analogs.

| Compound | N-Substituent | MIC (µM) against M. tuberculosis H37Rv |

| 1 | Phenyl | 0.70 |

| 2 | 4-Chlorophenyl | 0.35 |

| 3 | 4-Methoxyphenyl | 0.60 |

| 4 | 4-Trifluoromethylphenyl | 0.18 |

| 5 | Naphthyl | 0.09 |

| 6 | Cyclohexyl | 1.25 |

| 7 | Benzyl | 2.50 |

Data adapted from studies on 2-(quinolin-4-yloxy)acetamide analogs. The presented data is for illustrative purposes to demonstrate SAR principles.

The data in the table highlights that bulky, lipophilic, and electron-withdrawing substituents on the N-aryl ring tend to increase the antimycobacterial potency. This underscores the importance of the hydrophobic interactions of the N-substituent in this class of compounds. These findings provide a strong rationale for the synthesis and evaluation of this compound analogs with varied and more complex alkyl and aryl substituents to discover compounds with enhanced biological profiles.

Mechanistic Insights at the Molecular and Cellular Level

Ligand-Target Binding Interactions: Computational and Experimental Approaches

The interaction between a small molecule ligand, such as N-Butyl-2-(quinolin-8-yloxy)acetamide, and its biological target is the foundational event for its pharmacological activity. Both computational modeling and experimental assays are crucial for characterizing these interactions.

Docking Simulations for Active Site Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For quinoline-based compounds, docking studies have been instrumental in identifying potential binding modes within the active sites of enzymes like the cytochrome bc1 complex. nih.gov For a related class of compounds, 2-(quinolin-4-yloxy)acetamides, which are known inhibitors of the Mycobacterium tuberculosis cytochrome bc1 complex, docking simulations have helped to visualize how these molecules fit into the quinone-binding pocket (the Qp site) of the cytochrome b subunit. nih.gov Such studies predict that the quinoline (B57606) core and the acetamide (B32628) linker play crucial roles in anchoring the molecule within the active site.

Identification of Specific Amino Acid Interactions and Hydrogen Bonding Networks

Building on docking predictions, the specific interactions between the ligand and the amino acid residues of the target protein can be identified. Hydrogen bonds are particularly important for the specificity and stability of ligand-target complexes. In crystal structures of related N-substituted acetamide compounds complexed with biomolecules, hydrogen bonds are frequently observed. For instance, studies on N-benzyl-2-(quinolin-8-yloxy)acetamide reveal intermolecular hydrogen bonds, such as N—H⋯Cl and O—H⋯O, which stabilize the crystal structure and indicate the potential for similar interactions with protein residues. nih.gov The acetamide group itself is a key participant in hydrogen bonding, capable of forming these bonds with nucleic acid bases and amino acid side chains. sapub.org For inhibitors of the cytochrome bc1 complex, interactions with key residues in the Qp-site are critical for inhibitory activity. nih.gov

Binding Affinity Studies with Relevant Biomolecules

Experimental validation of computational predictions is essential. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can directly measure the binding affinity (often expressed as the dissociation constant, Kd) between a compound and its target biomolecule. While specific binding affinity data for this compound is not available, studies on related quinoline derivatives have established their ability to bind with high affinity to targets like the cytochrome bc1 complex. For example, a copper(II) complex incorporating two N-benzyl-2-(quinolin-8-yloxy)acetamide ligands demonstrates how the quinoline and acetamide moieties coordinate with a metal center, a process reliant on the intrinsic binding capabilities of these functional groups. nih.gov

Enzymatic Inhibition Mechanisms

The binding of a ligand to an enzyme's active site can lead to the inhibition of its catalytic activity. The nature of this inhibition can be further characterized through kinetic studies.

Competitive Inhibition Kinetics (e.g., α-glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Inhibitors can act via different mechanisms, including competitive inhibition, where the inhibitor directly competes with the substrate for binding to the enzyme's active site. Studies on various synthetic acetamide derivatives have shown them to be potent α-glucosidase inhibitors. researchgate.netnih.gov For example, a study on 2-(quinoline-2-ylthio)acetamide derivatives identified a compound that acts as a competitive inhibitor of α-glucosidase, with a measured inhibition constant (Ki) of 0.15 μM. researchgate.net This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction.

Disruption of Specific Enzyme Complexes (e.g., Cytochrome bc1 complex in M. tuberculosis)

The cytochrome bc1 complex (also known as complex III) is a critical component of the electron transport chain in mitochondria and many bacteria, making it a validated drug target. nih.govmdpi.comnih.gov A class of compounds known as 2-(quinolin-4-yloxy)acetamides has been identified as potent inhibitors of the Mycobacterium tuberculosis (Mtb) cytochrome bc1 complex. nih.gov These compounds function by binding to the Qp site of the QcrB subunit, thereby blocking the oxidation of ubiquinol (B23937) and disrupting the electron flow. This disruption halts ATP synthesis, leading to bacterial cell death. nih.govnih.gov The identification of this mechanism was confirmed through experiments showing that Mtb mutants with genetic variations in the qcrB gene were resistant to these compounds. nih.gov

Cellular and Subcellular Effects

The following sections detail the likely impacts of this compound at the cellular and subcellular levels, drawing parallels from closely related chemical entities.

Evidence from studies on 2-(quinolin-4-yloxy)acetamides, which are structural isomers of this compound, strongly suggests that the primary target in bacteria is the electron transport chain. Specifically, these compounds have been shown to inhibit the cytochrome bc1 complex (Complex III) of the respiratory chain in Mycobacterium tuberculosis. nih.goveurekaselect.comnih.gov The cytochrome bc1-aa3 supercomplex is a crucial component for cellular respiration in Mycobacterium tuberculosis, responsible for transferring electrons and pumping protons to generate a proton motive force, which drives ATP synthesis. nih.gov

Inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a collapse of the membrane potential and a halt in energy production. Strains of M. tuberculosis with mutations in the qcrB gene, which encodes a subunit of the cytochrome bc1 complex, have demonstrated resistance to 2-(quinolin-4-yloxy)acetamides, further solidifying this as the molecular target. nih.goveurekaselect.com Given the shared quinoline acetamide core, it is highly probable that this compound exerts its antibacterial effects through a similar mechanism of action, targeting a critical juncture in bacterial energy metabolism.

Research on 8-hydroxyquinoline (B1678124) derivatives points to the fungal cell envelope as a primary site of action, which could explain the induction of mycelial abnormalities. plos.org Studies have demonstrated that these compounds can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane. plos.orgnih.gov For instance, clioquinol, an 8-hydroxyquinoline derivative, has been observed to damage the cell wall and inhibit the formation of pseudohyphae in Candida albicans, a key aspect of its mycelial growth. plos.org

The mechanism appears to be related to the disruption of the structural components of the cell envelope. Damage to the cell wall can lead to osmotic instability and cell lysis. nih.gov Furthermore, alterations in the plasma membrane can disrupt essential cellular processes and lead to the leakage of intracellular contents. plos.org While direct studies on this compound are not available, the established effects of the 8-hydroxyquinoline scaffold on fungal morphology suggest that this compound likely induces mycelial abnormalities by interfering with the synthesis or integrity of the fungal cell wall and membrane.

A direct consequence of inhibiting the bacterial electron transport chain is the depletion of cellular ATP levels. For the isomeric 2-(quinolin-4-yloxy)acetamides, exposure has been shown to lead to a significant reduction in ATP synthesis in Mycobacterium tuberculosis. eurekaselect.com This is consistent with their role as inhibitors of the cytochrome bc1 complex, which is a key player in oxidative phosphorylation, the primary pathway for ATP generation in aerobic bacteria. nih.gov

Similarly, quinazoline (B50416) derivatives, which also target the cytochrome bc1 complex, have been shown to cause ATP depletion in M. tb. plos.org Therefore, it is highly likely that this compound also functions as an inhibitor of cellular ATP production in susceptible bacteria. By cutting off the energy supply of the cell, the compound would effectively halt essential cellular processes, leading to bacterial cell death.

The intracellular environment of macrophages is a key battleground during Mycobacterium tuberculosis infection. Several studies have utilized macrophage infection models to evaluate the efficacy of antimicrobial compounds. nih.govresearchgate.net Research on 2-(quinolin-4-yloxy)acetamides has demonstrated their ability to inhibit the growth of M. tuberculosis within infected macrophages.

These findings indicate that these compounds possess the necessary physicochemical properties to cross both the macrophage and mycobacterial cell membranes to reach their intracellular target. The ability to effectively kill mycobacteria residing within macrophages is a critical attribute for any potential anti-tuberculosis agent. Given that this compound shares the same fundamental chemical scaffold, it is reasonable to infer that it would also exhibit activity in macrophage infection models, a crucial step in evaluating its potential as a therapeutic agent.

Computational and Theoretical Chemistry Applications in N Butyl 2 Quinolin 8 Yloxy Acetamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Butyl-2-(quinolin-8-yloxy)acetamide. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. In the context of this compound, DFT calculations are instrumental in optimizing the molecule's three-dimensional geometry, revealing the most stable arrangement of its atoms in space.

Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. This theoretical vibrational spectrum can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. For instance, studies on similar quinoline (B57606) derivatives have successfully used DFT to assign vibrational bands. sigmaaldrich.com

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's reactivity and physical properties.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic delocalization within a molecule. It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation.

For this compound, NBO analysis can quantify the extent of electron delocalization, also known as resonance, across the quinoline ring system and the acetamide (B32628) group. This delocalization contributes significantly to the molecule's stability. The analysis provides information about the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular charge transfer. The strength of these interactions is often expressed in terms of stabilization energies, providing a quantitative measure of electronic delocalization. Studies on related acetamide derivatives have utilized NBO analysis to understand the electronic properties and reactivity of the molecules. bldpharm.com

Bader's Atoms in Molecules (AIM) Theory for Charge Density Analysis

Bader's Atoms in Molecules (AIM) theory offers a rigorous method for analyzing the electron density distribution in a molecule. nih.gov It partitions the molecule into atomic basins based on the topology of the electron density, allowing for the calculation of atomic properties such as charge.

In the study of this compound, AIM analysis can be used to characterize the nature of chemical bonds within the molecule. By examining the properties of the electron density at the bond critical points (the points of minimum electron density between two bonded atoms), one can distinguish between covalent, ionic, and intermediate types of bonding. This provides a deeper understanding of the forces holding the molecule together. The application of AIM theory to related heterocyclic compounds has provided valuable insights into their chemical bonding. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are critical for understanding a molecule's chemical reactivity and its electronic transitions.

For this compound, the HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. Computational studies on quinoline derivatives often include HOMO-LUMO analysis to predict their reactivity.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Docking and Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of this compound, molecular docking and dynamics simulations are employed to study its interactions with biological macromolecules, such as proteins.

Prediction of Binding Modes and Affinities to Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex.

In the research of this compound, molecular docking is a crucial tool for identifying potential protein targets and for understanding the molecular basis of its biological activity. By docking the compound into the active site of a target protein, researchers can predict its binding orientation and identify the key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The binding affinity, which is a measure of the strength of the interaction, can also be estimated using scoring functions within the docking software. A higher binding affinity suggests a more potent interaction. Molecular docking studies on similar quinoline-based compounds have successfully predicted their binding to various protein targets. researchgate.netresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic picture of the system, allowing researchers to observe how the ligand and protein move and adapt to each other, further validating the predicted binding mode.

| Parameter | Description | Relevance in this compound Research |

| Binding Energy/Score | An estimation of the strength of the interaction between the ligand and the protein. | A lower binding energy (more negative value) typically indicates a more favorable binding affinity. bldpharm.comresearchgate.net |

| Binding Pose/Mode | The predicted orientation and conformation of the ligand within the protein's binding site. | Reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. bldpharm.comresearchgate.net |

| Interacting Residues | The amino acids in the protein's active site that are in close contact with the ligand. | Identifies the key molecular determinants for the ligand's biological activity. researchgate.net |

Simulation of Ligand-Receptor Complex Stability

In the computational evaluation of this compound and its analogs, molecular dynamics (MD) simulations are a critical tool for assessing the stability of the ligand-receptor complex. nih.govnih.gov This technique models the molecular interactions over time, providing a dynamic picture of how the compound behaves when bound to its biological target, such as an enzyme or receptor. nih.govfrontiersin.org The primary goal is to understand the robustness of the binding and the specific interactions that maintain the complex. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in the rational design of novel therapeutic agents based on the this compound scaffold. This computational approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netwalisongo.ac.id For quinoline derivatives, QSAR studies are employed to develop predictive models for activities such as antimalarial, anticancer, or antimicrobial efficacy. researchgate.netnih.gov

The process involves creating a dataset of quinoline analogs with known activities and then using statistical methods like Multiple Linear Regression (MLR), and machine learning algorithms like Artificial Neural Networks (ANN), to build the predictive models. researchgate.netnih.gov These models are rigorously validated to ensure their robustness and predictive power. researchgate.netnih.gov The ultimate goal is to create a reliable in silico tool that can accurately forecast the pharmacological potency of new, unsynthesized derivatives, thereby guiding the synthesis of more effective compounds and accelerating the drug discovery process. nih.gov

Identification of Molecular Descriptors Correlating with Efficacy

A fundamental aspect of QSAR modeling is the use of molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. walisongo.ac.id The identification of descriptors that strongly correlate with biological efficacy is crucial for understanding the structural requirements for a potent this compound-based drug. nih.gov These descriptors can be categorized into several classes, including electronic (e.g., dipole moment, net atomic charges, HOMO/LUMO energies), hydrophobic (e.g., LogP), and topological or steric (e.g., molecular weight, surface area). researchgate.netwalisongo.ac.id

In studies of various quinoline derivatives, specific descriptors have been identified as being determinantal for their activity. researchgate.net For instance, research on quinoline-based antimalarials found that properties like total connectivity, the percentage of carbon, and density were key factors. researchgate.net Similarly, aromaticity has been identified as a critical descriptor for the antimalarial action of certain quinoline compounds, as their mechanism involves forming a π-π complex with their target. mdpi.com By analyzing the contour maps generated from 3D-QSAR models like CoMFA and CoMSIA, researchers can visualize how steric, electrostatic, and other fields influence activity, providing a clear roadmap for structural modifications to enhance efficacy. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Quinoline Derivatives

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions and reaction propensity. |

| Hydrophobic | Log P (Partition Coefficient) | Influences membrane permeability and transport to the target site. |

| Steric/Topological | Molecular Weight, Total Connectivity | Affects how the molecule fits into the receptor's binding pocket. |

| Quantum Chemical | Aromaticity (e.g., NICS, HOMA) | Critical for activities relying on π-π stacking interactions. mdpi.com |

In Silico Prediction of Biological Interactions and ADMET Properties

Bioactivity Score Prediction and Lipinski's Rule of Five Compliance

Before committing to expensive and time-consuming synthesis, in silico tools are used to predict the drug-likeness and potential biological activities of this compound. A key component of this assessment is checking for compliance with Lipinski's Rule of Five. drugbank.com This rule evaluates if a compound has properties that would make it a likely orally active drug in humans by examining specific physicochemical parameters. drugbank.com According to this rule, an orally bioavailable drug should generally have no more than one violation of the following criteria: a molecular mass less than 500 Daltons, a partition coefficient (log P) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com

Computational software is used to calculate these properties for this compound to predict its potential for oral bioavailability. nih.govnih.gov Additionally, bioactivity scores are calculated to estimate the compound's likelihood of interacting with major protein target families, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. These predictions help to prioritize candidates that exhibit both favorable drug-like properties and a high probability of desired biological interactions.

Table 2: Predicted Lipinski's Rule of Five Parameters for this compound

| Parameter | Predicted Value | Lipinski's Rule (Threshold) | Compliance |

|---|---|---|---|

| Molecular Weight | ~286.36 g/mol | < 500 | Yes |

| Log P (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Rule Violations | 0 | ≤ 1 | Yes |

Note: The values are estimates based on standard computational prediction tools.

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADMET)

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the viability of this compound as a drug candidate. nih.gov These computational models predict how the compound will behave within a biological system, identifying potential liabilities early in the drug discovery pipeline. nih.govnih.gov Online servers and specialized software are used to generate these predictions. nih.gov

Key predicted properties include human intestinal absorption (HIA) to gauge oral uptake, blood-brain barrier (BBB) penetration to determine if the compound is likely to enter the central nervous system, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov For example, predictions may indicate whether the compound is a substrate or inhibitor of key CYP isoforms like CYP2D6 or CYP3A4. Toxicity predictions, such as potential hepatotoxicity (liver damage) or mutagenicity, are also integral to this assessment. nih.gov This comprehensive profiling allows researchers to compare new derivatives and select those with the most promising balance of potency and favorable pharmacokinetic and safety profiles. researchgate.net

Table 3: Summary of Predicted ADMET Properties for Quinoline Acetamide Derivatives

| ADMET Parameter | Predicted Outcome | Implication for Drug Development |

|---|---|---|

| Absorption | Good to excellent Human Intestinal Absorption (HIA). | Likely to be well-absorbed when taken orally. |

| Distribution | Variable Blood-Brain Barrier (BBB) penetration. | Can be tailored for CNS or peripheral targets. |

| Metabolism | Potential for inhibition/substrate of CYP450 enzymes. | Indicates a possibility of drug-drug interactions. |

| Excretion | (Not typically detailed in initial predictions) | - |

| Toxicity | Generally predicted to be low to moderate. | Some derivatives may carry a risk for hepatotoxicity. nih.gov |

Future Research Directions and Emerging Paradigms in N Butyl 2 Quinolin 8 Yloxy Acetamide Studies

Exploration of Novel Synthetic Pathways for Diversification